REACTION_CXSMILES
|
[C:1]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])(=[O:6])[CH2:2][C:3]([O-:5])=O.[Cl-].[Mg+2].[Cl-].[CH3:15][C:16]1([CH3:26])[O:20][C:19](=[O:21])[CH:18]([CH2:22]C(O)=O)[O:17]1.C(N1C=CN=C1)(N1C=CN=C1)=O>O1CCCC1.CN(C)C=O.C(N(CC)CC)C>[CH3:15][C:16]1([CH3:26])[O:20][C:19](=[O:21])[CH:18]([CH2:22][C:3](=[O:5])[CH2:2][C:1]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6])[O:17]1 |f:1.2.3|
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Name
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|
Quantity
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132 g
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Type
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reactant
|
Smiles
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C(CC(=O)[O-])(=O)OC(C)(C)C
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Name
|
|
Quantity
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1.5 μL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
49.2 g
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Type
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reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
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Name
|
|
Quantity
|
134 mL
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Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
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60 g
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Type
|
reactant
|
Smiles
|
CC1(OC(C(O1)=O)CC(=O)O)C
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Name
|
|
Quantity
|
64.2 g
|
Type
|
reactant
|
Smiles
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C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
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500 mL
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Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under cooling with ice
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Type
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STIRRING
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Details
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The mixture was stirred at room temperature for 3 hours
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Duration
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3 h
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Type
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ADDITION
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Details
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Added to this solution
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Type
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CUSTOM
|
Details
|
separately prepared
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Type
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STIRRING
|
Details
|
The mixture was stirred at room temperature overnight
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Duration
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8 (± 8) h
|
Type
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CUSTOM
|
Details
|
Insoluble matters were separated by filtration
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Type
|
CUSTOM
|
Details
|
Then, the filtrate was evaporated to dryness under reduced pressure
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in a liquid mixture of ethyl ether and water
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Type
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ADDITION
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Details
|
adjusted to pH 3 to 4 by an addition of 1N hydrochloric acid
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Type
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CUSTOM
|
Details
|
The organic layer was collected by separation
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Type
|
WASH
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Details
|
washed with a saturated sodium chloride aqueous solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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DISTILLATION
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Details
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Then, the solvent was distilled off under reduced pressure
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Type
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DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC(C(O1)=O)CC(CC(=O)OC(C)(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72.4 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |